molecular formula C13H8BrN B1601883 9-Bromoacridine CAS No. 4357-57-7

9-Bromoacridine

Cat. No. B1601883
CAS RN: 4357-57-7
M. Wt: 258.11 g/mol
InChI Key: NNTFCRCMYKVMPU-UHFFFAOYSA-N
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Description

9-Bromoacridine is a halogenated heterocycle with the empirical formula C13H8BrN . It has a molecular weight of 258.11 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 9(10H)-acridone with PBr3 . The resultant solution is then diluted and quenched by slow addition of water . An aqueous NaOH solution is added to the resultant mixture until pH = 14 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Brc1c2ccccc2nc3ccccc13 . The InChI key for this compound is NNTFCRCMYKVMPU-UHFFFAOYSA-N .


Chemical Reactions Analysis

9-Halogenoacridines, such as this compound, undergo Suzuki cross-coupling reactions with a range of arylboronic and thienyl-3-boronic acids to yield substituted 9-arylacridines and 9-(thien-3-yl)acridines .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 115-119 °C . It has an assay of 97% .

Scientific Research Applications

Photoactive Precursors in Neurotransmitter Release

  • 9-Bromomethylacridine has been explored as a photochemically removable protecting group for neurotransmitter amino acids. This application shows promise in the controlled release of neurotransmitters upon irradiation, indicating potential use in neurological research and therapies (Piloto et al., 2013).

Inhibiting Ribosome Biogenesis

  • Research on 9-aminoacridine (9AA) suggests it can inhibit both the transcription and processing of ribosomal RNA in mammalian cells. This inhibition of ribosome biogenesis points towards potential applications in cancer research and therapy (Anikin & Pestov, 2022).

Biochemical Research and Drug Development

  • 9-Aminoacridines are significant in medicinal chemistry for treating protozoal infections, cancer, viral, and prion diseases. Their conjugation with biomolecules can modulate activity and bioavailability, highlighting their role in drug development (Šebestík et al., 2007).

DNA Interaction Studies for Antitumor Compounds

  • N10-alkylated 2-bromoacridones, a novel series of potent antitumor compounds, exhibit significant binding to DNA. Studies on these compounds enhance our understanding of drug-DNA interactions, crucial for developing more effective cancer therapies (Thimmaiah et al., 2015).

Chemical Synthesis and Biological Applications

  • 9-Methylacridine has been identified as an effective ligand in catalyzing C-H alkylation reactions, useful in synthesizing unnatural amino acids and other compounds. This has implications in organic synthesis and pharmaceutical development (Zhu et al., 2014).

Analytical Chemistry

  • 9-Aminoacridine is used as a matrix in mass spectrometry for the analysis of certain compounds, demonstrating its utility in analytical chemistry and biological studies (Vermillion-salsbury & Hercules, 2002).

Pharmaceutical Drug Development

  • Studies of 9-Aminoacridine in cyclodextrins have been conducted to improve its bioavailability and solubility, critical in developing effective pharmaceutical formulations (Manivannan et al., 2013).

Anticancer Research

  • Synthesis and evaluation of 9-aminoacridine derivatives against cancer cell lines show promising results, suggesting their potential in anticancer drug development (Kumar et al., 2013).

Safety and Hazards

9-Bromoacridine is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

9-bromoacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFCRCMYKVMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575199
Record name 9-Bromoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4357-57-7
Record name 9-Bromoacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4357-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Bromoacridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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